N-Deacetyl apremilast
Overview
Description
N-Deacetyl apremilast is a derivative of apremilast, a small-molecule phosphodiesterase 4 inhibitor. Apremilast is primarily used in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis.
Mechanism of Action
Target of Action
N-Deacetyl Apremilast primarily targets the enzyme phosphodiesterase 4 (PDE4) which is centrally involved in the cytokine production of inflammatory cells, angiogenesis, and the functional properties of other cell types .
Mode of Action
this compound, similar to Apremilast, is an inhibitor of PDE4 . PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger in cells . By inhibiting PDE4, this compound increases intracellular cAMP levels . This increase in cAMP levels leads to a modulation of the production of multiple pro-inflammatory and anti-inflammatory mediators .
Biochemical Pathways
The increase in cAMP levels by this compound affects multiple biochemical pathways. It regulates immune responses associated with psoriasis and psoriatic arthritis . It also blocks the synthesis of several pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha, interleukin 23, CXCL9, and CXCL10 in multiple cell types .
Pharmacokinetics
It is extensively metabolized via multiple pathways, with unchanged drug representing a small percentage of the circulating radioactivity and excreted radioactivity . The predominant metabolite is O-desmethyl apremilast glucuronide .
Result of Action
The increase in cAMP levels by this compound leads to a decrease in the production of pro-inflammatory mediators and an increase in the production of anti-inflammatory mediators . This results in anti-inflammatory effects in vitro and has shown efficacy in a pre-clinical mouse model for psoriasis . It also has profound anti-inflammatory properties in animal models of inflammatory disease, as well as human chronic inflammatory diseases such as psoriasis and psoriatic arthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, co-administration of this compound with ketoconazole resulted in a significant increase in this compound AUC, indicating that CYP3A4/5 metabolism plays an important role in this compound clearance . This suggests that the efficacy and stability of this compound can be influenced by factors such as drug interactions and the metabolic state of the individual.
Biochemical Analysis
Biochemical Properties
N-Deacetyl apremilast plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17) .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In immune cells, such as monocytes and T-cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . In keratinocytes, this compound modulates cell signaling pathways, leading to decreased cell proliferation and reduced production of inflammatory mediators . Additionally, it influences gene expression by altering the transcription of genes involved in inflammatory responses . These effects collectively contribute to its therapeutic efficacy in inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic site of PDE4, thereby inhibiting the enzyme’s activity . This inhibition prevents the degradation of cAMP, leading to increased intracellular cAMP levels . Elevated cAMP activates PKA, which then phosphorylates various target proteins involved in inflammatory responses . Additionally, this compound modulates the expression of genes encoding pro-inflammatory cytokines, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing inflammation and modulating cellular functions in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without significant adverse effects . At higher doses, toxic effects such as liver injury and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety in clinical applications.
Metabolic Pathways
This compound is involved in multiple metabolic pathways. It undergoes extensive metabolism, primarily through O-demethylation, N-deacetylation, and glucuronidation . The major metabolites include O-desmethyl apremilast glucuronide and other minor compounds formed via hydroxylation and hydrolysis . These metabolic pathways play a crucial role in the compound’s clearance and overall pharmacokinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s modest lipophilicity allows it to cross cellular membranes and accumulate in target tissues, enhancing its therapeutic effects . Additionally, nanocrystal-based formulations have been developed to improve its topical delivery and selective distribution in skin layers .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with PDE4 and other target proteins . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Deacetyl apremilast typically involves the deacetylation of apremilast. This can be achieved through various chemical reactions, including hydrolysis under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the selective removal of the acetyl group without affecting other functional groups in the molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale deacetylation processes. These processes often utilize high-performance liquid chromatography (HPLC) to monitor the reaction and ensure the purity of the final product. The use of optimized reaction conditions and purification techniques is crucial to achieve high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions: N-Deacetyl apremilast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-Deacetyl apremilast has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of HPLC methods.
Biology: The compound is studied for its potential biological activities and interactions with cellular targets.
Medicine: Research focuses on its role as a metabolite of apremilast and its potential therapeutic effects.
Comparison with Similar Compounds
Apremilast: The parent compound, used in the treatment of psoriasis and psoriatic arthritis.
Roflumilast: Another phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Crisaborole: A topical phosphodiesterase 4 inhibitor used for the treatment of atopic dermatitis.
Uniqueness: N-Deacetyl apremilast is unique due to its specific deacetylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound. Its role as a metabolite and potential degradation product of apremilast also makes it significant in the context of drug stability and quality control.
Properties
IUPAC Name |
4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-4-28-17-10-12(8-9-16(17)27-2)15(11-29(3,25)26)22-19(23)13-6-5-7-14(21)18(13)20(22)24/h5-10,15H,4,11,21H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJUWEUNUCJYER-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635705-72-5 | |
Record name | N-Deacetyl apremilast | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635705725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DEACETYL APREMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU766G6PHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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